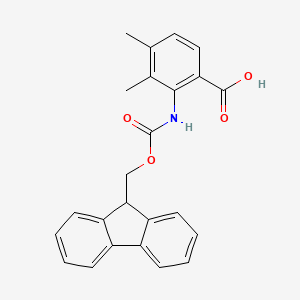

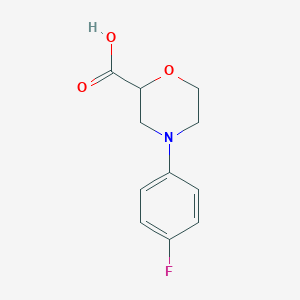

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid

Übersicht

Beschreibung

The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, which is modified with a methoxy carbonyl group, an amino group, and a 3-hydroxy-3-methylbutanoic acid group. The presence of the fluorene group suggests that this compound might have interesting optical properties, as fluorene and its derivatives are often used in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the functionalization of fluorene to introduce the methoxy carbonyl group, followed by the introduction of the amino group, and finally the attachment of the 3-hydroxy-3-methylbutanoic acid group. Each of these steps would require specific reagents and reaction conditions, and would need to be optimized to ensure high yield and purity .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The fluorene group is a rigid, planar structure, which could impart stability to the molecule. The methoxy carbonyl and amino groups could participate in hydrogen bonding, which could affect the compound’s solubility and reactivity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The fluorene group is relatively stable and unreactive, while the methoxy carbonyl, amino, and 3-hydroxy-3-methylbutanoic acid groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorene group could make it a solid at room temperature, while the methoxy carbonyl, amino, and 3-hydroxy-3-methylbutanoic acid groups could make it polar and potentially soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Application in Biomedical Field: Self-Supporting Hydrogels

Summary of the Application

Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .

Methods of Application

A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, containing an aliphatic region and a Lys residue, was proposed as a scaffold for bioprinting applications . The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator, was reported .

Results or Outcomes

The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Application in Material Science: Low Molecular Weight Gelators

Summary of the Application

Fluorenylmethoxycarbonyl (Fmoc)-functionalized amino acids and peptides have been used to construct hydrogels, which find a wide range of applications .

Methods of Application

The importance of an additional Fmoc-moiety in the hydrogelation of double Fmoc-functionalized L-lysine [Fmoc (N α )- L -lysine (N ε Fmoc)-OH, (Fmoc-K (Fmoc))] as a low molecular weight gelator (LMWG) was demonstrated .

Results or Outcomes

Fmoc-K (Fmoc) exhibits pH-controlled ambidextrous gelation (hydrogelation at different pH values as well as organogelation), which is significant among the gelators . It has several advantages including pH-controlled ambidextrous gelation, pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

Application in Nanoscience: Co-Assembly with Phthalocyanine

Summary of the Application

Fmoc-amino acids have shown potential in nanoscience, particularly in the co-assembly of Fmoc-His with phthalocyanine into nanovesicles .

Methods of Application

The Fmoc-amino acids are combined with phthalocyanine to form nanovesicles . The hydrophobicity of the Fmoc group promotes the association of building blocks, leading to the formation of these structures .

Results or Outcomes

These nanovesicles have been demonstrated as catalysts, showcasing the versatility of Fmoc-amino acids in combining with other inorganic and organic nanoparticles .

Application in Drug Delivery: Nanocomposite Structures

Summary of the Application

Fmoc-amino acids have been successfully included in nanocomposite structures for drug delivery .

Methods of Application

The Fmoc-amino acids are incorporated into nanocomposite structures, which are then used for drug delivery .

Results or Outcomes

The use of Fmoc-amino acids in these structures has shown promise for effective drug delivery .

Application in Antibacterial Agents

Summary of the Application

Fmoc-amino acids have been used as effective antibacterial agents .

Methods of Application

The inherent properties of Fmoc-amino acids, including their hydrophobicity and aromaticity, contribute to their antibacterial activity .

Results or Outcomes

The use of Fmoc-amino acids as antibacterial agents has shown effectiveness in combating bacterial infections .

Application in Hybrid Materials: Combination with Graphene Oxide

Summary of the Application

Fmoc-amino acids have been used in the creation of interesting hybrid materials, including combinations with graphene oxide .

Methods of Application

The Fmoc-amino acids are combined with graphene oxide to create hybrid materials .

Results or Outcomes

The combination of Fmoc-amino acids with graphene oxide has led to the creation of novel hybrid materials with unique properties .

Application in Nanoscience: Fabrication of Functional Materials

Summary of the Application

Fmoc-modified amino acids and short peptides are simple bio-inspired building blocks for the fabrication of functional materials .

Methods of Application

The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, leading to the creation of functional materials .

Results or Outcomes

These functional materials have shown distinct potential for various applications due to their eminent self-assembly features .

Application in Material Science: Hydrogel Formation

Summary of the Application

Fmoc-amino acids can be effective low molecular weight hydrogelators .

Methods of Application

The type of gel formed depends on the amino acid used and, in the case of FmocF, the final pH of the system .

Results or Outcomes

The resulting gels have applications in cell culturing, sensing, encapsulation, and electronic materials .

Application in Nanoscience: Interfacial Self-Assembly

Summary of the Application

Fmoc-amino acids have been used in interfacial self-assembly and interaction with lipid monolayers .

Methods of Application

The surface activity of the Fmoc-amino acids plays a significant role in the capability for self-assembly .

Results or Outcomes

The hydrophobicity of the Fmoc-Met has been related with the formation of amyloid fibrils .

Application in Material Science: Formation of Coiled Nanofibers

Summary of the Application

Ultrasonic waves could enhance the stacking interactions of the fluorenyl rings while having a less effect on hydrogen bonding, which caused the ordered nanotapes formed by Fmoc-FL to transform into coiled nanofibers .

Methods of Application

The transformation of ordered nanotapes into coiled nanofibers is achieved through the application of ultrasonic waves .

Results or Outcomes

The formation of coiled nanofibers disrupts the fibrillar network to form spherical aggregates .

Application in Material Science: pH-Controlled Ambidextrous Gelation

Summary of the Application

Fmoc-K (Fmoc) exhibits pH-controlled ambidextrous gelation .

Methods of Application

The gelation is controlled by the pH of the system .

Results or Outcomes

The advantages of Fmoc-K (Fmoc) include pH stimulus response, high thermal stability (∼100 °C) even at low minimum hydrogelation concentration (0.1 wt%), thixotropic property, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and as a drug carrier .

Zukünftige Richtungen

The potential applications of this compound could be quite broad, given the interesting combination of functional groups. It could be of interest in the field of optoelectronics due to the presence of the fluorene group. Additionally, the other functional groups could make it a useful building block in the synthesis of more complex molecules .

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-20(2,25)17(18(22)23)21-19(24)26-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17,25H,11H2,1-2H3,(H,21,24)(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOMNBRJPAICIT-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801205861 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid | |

CAS RN |

884880-39-1 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884880-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride](/img/structure/B1390295.png)

![Pyrrolidine-3-carboxylic acid [2-(3-methyl-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1390299.png)

![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-benzamidedihydrochloride](/img/structure/B1390300.png)

![Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390301.png)

![3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride](/img/structure/B1390303.png)

![1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5h-pyrido[4,3-d]pyrimidin-6-yl)-ethanone dihcl](/img/structure/B1390304.png)

![Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid](/img/structure/B1390311.png)